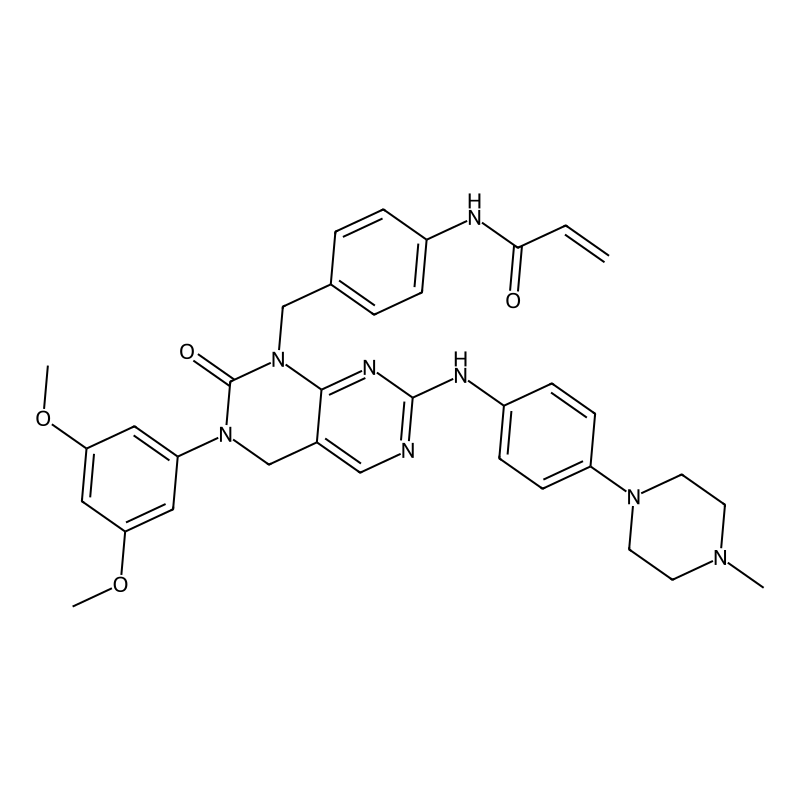

FIIN-2

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Here are some reasons why information on this specific compound might be limited:

- It could be a newly synthesized molecule: If this compound was recently created, research on its properties and potential applications would likely be ongoing and not yet published in scientific journals.

- It might be a proprietary compound: If this molecule was developed by a pharmaceutical company or research institution, information on its structure and function might be restricted for commercial reasons.

- Limited research interest: There's a possibility that the structure of this compound doesn't hold promise for a specific therapeutic target or area of scientific investigation.

FIIN-2 is a potent irreversible inhibitor specifically targeting fibroblast growth factor receptors (FGFRs) 1 through 4. It is characterized by its unique chemical structure, which includes a pyrimidinone core and an acrylamide group that facilitates covalent bonding with the cysteine residues in the kinase's P-loop. Notably, FIIN-2 exhibits high selectivity and potency, with half-maximal inhibitory concentration (IC50) values ranging from 3.1 nM to 45 nM across different FGFR isoforms, making it a promising candidate in the treatment of cancers driven by FGFR mutations .

Without specific research, the mechanism of action of this compound is unknown. However, based on the functional groups, it might have potential for various activities like:* Kinase inhibition due to the presence of the pyrimidopyrimidine core, a common scaffold in kinase inhibitors [].* Interaction with proteins or enzymes due to the potential hydrogen bonding and hydrophobic interactions from the various moieties.

FIIN-2 operates primarily through covalent modification of target proteins, forming stable adducts with specific cysteine residues. For instance, it binds covalently to Cys491 of FGFR2 and Cys277 of SRC kinases. This binding alters the conformation of the target proteins, leading to sustained inhibition of their kinase activity. The compound's ability to induce a "DFG-out" conformation in FGFR4 is particularly noteworthy, as this conformation has not been previously observed in reported FGFR crystal structures .

FIIN-2 demonstrates significant biological activity by inhibiting the proliferation of various cancer cell lines that rely on FGFR signaling. It has shown efficacy against Ba/F3 cells engineered to express FGFR mutants, including the gatekeeper mutants V564M and V564F. In addition to its effects on cell proliferation, FIIN-2 has been observed to induce autophagy in lung adenocarcinoma cells by inhibiting the mechanistic target of rapamycin (mTOR) pathway and activating the Beclin-1-Vps34 complex .

The synthesis of FIIN-2 involves several key steps that modify the core structure derived from its predecessor, FIIN-1. The process typically includes:

- Formation of the Pyrimidinone Core: This is achieved through a series of reactions that establish the bicyclic structure.

- Introduction of Functional Groups: The acrylamide group is introduced to facilitate covalent bonding with target proteins.

- Purification: The final product is purified using techniques such as column chromatography to ensure high purity and yield.

Specific details on synthetic pathways can vary based on laboratory protocols but generally follow established organic synthesis methodologies .

FIIN-2's primary application lies in oncology, particularly for treating cancers associated with aberrant FGFR signaling. Its ability to inhibit both wild-type and mutant forms of FGFR makes it valuable in addressing resistance mechanisms seen with first-generation inhibitors. Additionally, its role in inducing autophagy suggests potential applications in combination therapies aimed at enhancing cancer cell sensitivity to other treatments .

Interaction studies have demonstrated that FIIN-2 forms covalent adducts with various kinases beyond FGFRs, including SRC and YES kinases. The binding interactions are characterized by multiple hydrogen bonds and van der Waals contacts that stabilize the compound's binding to its targets. Structural studies using X-ray crystallography have provided insights into these interactions, revealing distinct binding modes that contribute to its selectivity and potency against different kinase mutants .

Several compounds share structural similarities or mechanisms of action with FIIN-2:

| Compound Name | Target Kinases | IC50 Values | Unique Features |

|---|---|---|---|

| TAS-120 | FGFRs | 52 nM (V564F) | Currently in clinical trials; similar covalent binding mechanism |

| PRN1371 | FGFRs | 276 nM (V564F) | Less potent against gatekeeper mutants; non-covalent binding |

| FIIN-1 | FGFRs | >1000 nM (V564M) | Predecessor with lower selectivity; contains chlorine substituents |

FIIN-2 stands out due to its irreversible binding properties and enhanced potency against specific FGFR mutants compared to these similar compounds. Its unique ability to induce conformational changes in target kinases further distinguishes it from others in its class .

Irreversible Adenosine Triphosphate-Competitive Binding Kinetics

FIIN-2 (molecular formula C35H38N8O4, molecular weight 634.73 Da) operates through an irreversible adenosine triphosphate-competitive binding mechanism that fundamentally distinguishes it from reversible fibroblast growth factor receptor inhibitors [1] [5]. The compound exhibits exceptional binding kinetics characterized by the formation of a permanent covalent bond with the target receptor, preventing dissociation even under washout conditions [6] [19].

The irreversible nature of FIIN-2 binding has been conclusively demonstrated through washout experiments where serum-starved cells were treated with FIIN-2, extensively washed, and maintained in serum-free conditions for extended periods [19]. Unlike reversible inhibitors such as PD173074, which lose their inhibitory activity following washout procedures, FIIN-2 maintains sustained inhibition of fibroblast growth factor receptor phosphorylation and downstream effector pathways even after complete drug removal [6] [19].

The adenosine triphosphate-competitive binding mode of FIIN-2 involves direct competition with adenosine triphosphate for the kinase active site [2] [6]. This competitive mechanism is enhanced by the compound's pyrimidine moiety, which forms critical hydrogen bonds with the hinge region of the kinase domain [25]. The two nitrogen atoms from the pyrimidine core establish dual hydrogen bonds with Ala553 in the hinge-binding region, securing the compound within the adenosine triphosphate binding pocket [25].

| Parameter | Value |

|---|---|

| Molecular Formula | C35H38N8O4 |

| Molecular Weight | 634.73 Da |

| Binding Mode | Irreversible adenosine triphosphate-competitive |

| Reaction Mechanism | Michael addition |

| Washout Recovery | No recovery observed |

| Primary Binding Site | Adenosine triphosphate binding pocket |

The kinetic advantages of irreversible binding include prolonged target engagement and reduced susceptibility to competitive displacement by endogenous adenosine triphosphate concentrations [6]. This mechanism provides sustained inhibition that persists beyond the compound's plasma half-life, offering potential therapeutic advantages in maintaining consistent pathway suppression [12].

Isoform-Specific Inhibition Profiles (Fibroblast Growth Factor Receptor 1-4)

FIIN-2 demonstrates differential inhibitory potency across the four fibroblast growth factor receptor isoforms, with distinct selectivity patterns that reflect structural variations within the kinase domains [1] [2]. The compound exhibits exceptional potency against fibroblast growth factor receptor 1 and fibroblast growth factor receptor 2, with half-maximal inhibitory concentration values of 3.1 nM and 4.3 nM, respectively [1] [2].

The inhibition profile reveals a graduated decrease in potency for fibroblast growth factor receptor 3 and fibroblast growth factor receptor 4, with half-maximal inhibitory concentration values of 27 nM and 45 nM, respectively [1] [2]. This selectivity pattern reflects the structural conservation of the cysteine-containing phosphate-binding loop across isoforms while accounting for subtle differences in active site architecture [6].

| Fibroblast Growth Factor Receptor Isoform | Half-Maximal Inhibitory Concentration (nM) | Relative Potency | Selectivity Ratio vs FGFR1 |

|---|---|---|---|

| Fibroblast Growth Factor Receptor 1 | 3.1 | Highest | 1.0 |

| Fibroblast Growth Factor Receptor 2 | 4.3 | Highest | 1.4 |

| Fibroblast Growth Factor Receptor 3 | 27 | Moderate | 8.7 |

| Fibroblast Growth Factor Receptor 4 | 45 | Moderate | 14.5 |

The superior potency against fibroblast growth factor receptor 1 and fibroblast growth factor receptor 2 correlates with optimal positioning of the reactive acrylamide group relative to the target cysteine residue in these isoforms [6]. Structural analysis reveals that the spatial arrangement of the phosphate-binding loop in fibroblast growth factor receptor 1 and fibroblast growth factor receptor 2 facilitates more efficient covalent bond formation compared to fibroblast growth factor receptor 3 and fibroblast growth factor receptor 4 [25].

FIIN-2 maintains significant activity against all four isoforms in cellular proliferation assays using Ba/F3 cells engineered for fibroblast growth factor receptor dependence [6]. The compound inhibited proliferation of fibroblast growth factor receptor 1-4 Ba/F3 cells with half-maximal effective concentrations in the nanomolar range, demonstrating particular potency against fibroblast growth factor receptor 2 with half-maximal effective concentrations in the 1-nM range [6].

The isoform selectivity profile of FIIN-2 extends to its ability to overcome gatekeeper mutations, particularly the V564M mutation in fibroblast growth factor receptor 2 [6]. The compound demonstrated sustained activity against this clinically relevant resistance mutation with a half-maximal effective concentration of 58 nM, while first-generation inhibitors such as BGJ398 showed complete loss of activity with half-maximal effective concentrations exceeding 1.0 μM [6].

Covalent Targeting of Phosphate-Loop Cysteine Residues

The covalent targeting mechanism of FIIN-2 centers on the selective modification of cysteine residues located within the phosphate-binding loop of fibroblast growth factor receptors [6] [7]. This unique cysteine residue, designated Cys477 in fibroblast growth factor receptor 4 numbering, is conserved across all fibroblast growth factor receptor isoforms and represents a distinctive structural feature absent in most other kinases [25] [27].

The covalent bond formation occurs through a Michael addition reaction between the electrophilic acrylamide group of FIIN-2 and the nucleophilic sulfhydryl group of the target cysteine [7] [18]. This reaction proceeds via nucleophilic attack of the cysteine thiol on the β-carbon of the α,β-unsaturated acrylamide system, resulting in the formation of a stable thioether linkage [18] [25].

Mass spectrometry analysis has confirmed the specific labeling of Cys477 by FIIN-2 in both wild-type and gatekeeper mutant forms of fibroblast growth factor receptor 4 [7]. Tryptic digestion followed by tandem mass spectrometry revealed an increase in peptide mass of 634.3 Da, corresponding precisely to the molecular weight of FIIN-2, confirming covalent adduct formation [7].

The structural consequences of covalent bond formation extend beyond simple occupancy of the adenosine triphosphate binding site [25]. Crystal structure analysis reveals that covalent attachment to Cys477 induces conformational changes that pull down the adjacent Phe478 residue from the phosphate-binding loop, enabling aromatic contacts with the acrylamidobenzyl group of the compound [25].

| Structural Element | Conformational Change | Functional Consequence |

|---|---|---|

| Phosphate-binding loop | Cys477 covalent attachment | Anchoring of inhibitor |

| Phe478 residue | Downward displacement | Aromatic interactions |

| DFG motif (Phe631) | Outward flip to DFG-out | Kinase inactivation |

| Adenosine triphosphate pocket | Conformational restriction | Competitive inhibition |

The most remarkable structural consequence of FIIN-2 binding is the induction of a "DFG-out" conformation despite the compound's classification as a type I inhibitor [7] [25]. This unexpected conformational change occurs through the establishment of favorable π-π stacking interactions between Phe478 from the phosphate-binding loop and Phe631 from the DFG motif [25]. The resulting "π-stacking sandwich" formation stabilizes Phe631 in the DFG-out position, creating an inactive kinase conformation [25].

The covalent targeting strategy provides FIIN-2 with the ability to overcome gatekeeper mutations that confer resistance to reversible inhibitors [6] [7]. The flexibility inherent in the covalent linkage allows the compound to accommodate steric hindrance introduced by bulky gatekeeper residues such as methionine or leucine [7] [24]. This adaptability enables FIIN-2 to maintain inhibitory activity against clinically relevant resistance mutations that render first-generation fibroblast growth factor receptor inhibitors ineffective [6].

Selectivity for fibroblast growth factor receptors is achieved through the unique presence of the phosphate-loop cysteine, which is absent in most other kinases [8] [27]. However, recent proteomics studies have identified off-target interactions with kinases containing similar cysteine residues, including SRC family kinases and adenosine monophosphate-activated protein kinase α1 [8] [21]. These interactions occur through covalent modification of Cys277 in SRC and Cys185 in adenosine monophosphate-activated protein kinase α1, respectively [21] [27].

FIIN-2 (FGFR irreversible inhibitor 2) demonstrates potent and broad inhibitory activity across all four fibroblast growth factor receptor subtypes [1] [2]. Biochemical enzyme assays using the Z'-Lyte assay platform revealed differential potency across the fibroblast growth factor receptor family, with half-maximal inhibitory concentration values of 3.1, 4.3, 27, and 45 nanomolar for fibroblast growth factor receptor 1, fibroblast growth factor receptor 2, fibroblast growth factor receptor 3, and fibroblast growth factor receptor 4, respectively [1] [3] [4].

The compound exhibits the highest affinity for fibroblast growth factor receptor 1 and fibroblast growth factor receptor 2, with both targets showing sub-5 nanomolar potency [1]. Fibroblast growth factor receptor 3 demonstrates intermediate sensitivity with a 6.3-fold reduction in potency compared to fibroblast growth factor receptor 2, while fibroblast growth factor receptor 4 shows the weakest inhibition among the fibroblast growth factor receptor family members with a 10.5-fold selectivity difference [1] [5].

Comprehensive kinome-wide selectivity profiling using the KinomeScan platform against a panel of 456 kinases demonstrated that FIIN-2 maintains good overall kinase selectivity [1] [2]. The compound achieved selectivity scores of S(1) = 10 and S(10) = 15, indicating that 10 kinases bound with greater than 99% inhibition and 15 kinases bound with greater than 90% inhibition at the screening concentration [1]. These selectivity metrics classify FIIN-2 as having moderate to good kinase selectivity compared to clinical standards [6].

Cellular validation studies using Ba/F3 cells engineered to express individual fibroblast growth factor receptors confirmed the biochemical findings [1]. FIIN-2 inhibited proliferation of fibroblast growth factor receptor-dependent Ba/F3 cells with half-maximal effective concentration values ranging from 1 to 93 nanomolar, demonstrating particularly potent activity against fibroblast growth factor receptor 2-expressing cells with sub-nanomolar potency [1] [7].

The irreversible covalent binding mechanism of FIIN-2 involves targeting conserved cysteine residues within the P-loop region of fibroblast growth factor receptors [1] [8]. Crystal structure analysis of FGFR4 complexed with FIIN-2 revealed an unexpected "DFG-out" covalent binding mode, where the compound forms a covalent bond with Cys477 while inducing conformational changes that facilitate binding to gatekeeper mutants [1] [8].

Cross-Reactivity with SRC Family Kinases

FIIN-2 exhibits significant cross-reactivity with select members of the SRC family kinases, particularly those containing analogous cysteine residues in their P-loop regions [9] [5]. Kinase assay studies revealed that FIIN-2 demonstrates moderate inhibitory activity against SRC with an half-maximal inhibitory concentration of 330 nanomolar and YES with an half-maximal inhibitory concentration of 365 nanomolar [9] [5].

The cross-reactivity with SRC family kinases is mechanistically driven by covalent modification of cysteine residues located in equivalent positions to those targeted in fibroblast growth factor receptors [9]. SRC contains Cys277 in its P-loop, while YES contains Cys285, both of which serve as covalent attachment sites for FIIN-2 [9] [5]. Mass spectrometry analysis confirmed that FIIN-2 forms covalent adducts with both SRC and YES kinases [9].

Importantly, not all SRC family kinases demonstrate susceptibility to FIIN-2 inhibition. HCK, which possesses a glutamine residue (Gln271) instead of cysteine in the corresponding P-loop position, showed negligible binding and inhibition by FIIN-2 [9] [5]. This selectivity pattern within the SRC family underscores the importance of the covalent targeting mechanism for FIIN-2's activity.

When the P-loop cysteine of SRC was substituted with alanine (C277A mutant), FIIN-2 lost its inhibitory potency against the mutant SRC kinase, definitively confirming the requirement for covalent bond formation [9] [5]. This finding validates that the observed SRC family cross-reactivity results from specific covalent modification rather than non-specific binding interactions.

Additional kinome profiling studies identified Bruton's tyrosine kinase as another off-target showing binding affinity for FIIN-2, though specific half-maximal inhibitory concentration values were not reported [1] [2]. The compound also demonstrated cellular activity against RET-dependent Ba/F3 cells with an half-maximal effective concentration of 196 nanomolar, indicating functional inhibition of this receptor tyrosine kinase [10].

Differential Inhibition of Epidermal Growth Factor Receptor versus Fibroblast Growth Factor Receptor Kinases

FIIN-2 demonstrates clear selectivity for fibroblast growth factor receptors over epidermal growth factor receptor family kinases [1] [11]. Biochemical enzyme assays revealed that FIIN-2 moderately inhibits epidermal growth factor receptor with an half-maximal inhibitory concentration of 204 nanomolar, representing a 47.4-fold selectivity preference for fibroblast growth factor receptor 2 over epidermal growth factor receptor [1] [7].

The differential inhibition pattern across fibroblast growth factor receptor subtypes versus epidermal growth factor receptor reveals varying degrees of selectivity. FIIN-2 exhibits 65.8-fold selectivity for fibroblast growth factor receptor 1 over epidermal growth factor receptor, 47.4-fold selectivity for fibroblast growth factor receptor 2, 7.6-fold selectivity for fibroblast growth factor receptor 3, and 4.5-fold selectivity for fibroblast growth factor receptor 4 [1]. The overall mean selectivity across all fibroblast growth factor receptor subtypes represents approximately 10.3-fold preference over epidermal growth factor receptor.

Cellular studies using Ba/F3 cells expressing various epidermal growth factor receptor mutants demonstrated that FIIN-2 shows limited activity against epidermal growth factor receptor-driven proliferation [1]. The compound inhibited Ba/F3 cells expressing epidermal growth factor receptor variant III with an half-maximal effective concentration of 506 nanomolar and epidermal growth factor receptor L858R mutant cells with an half-maximal effective concentration of 231 nanomolar [1] [7].

Against the clinically relevant epidermal growth factor receptor T790M/L858R double mutant, which confers resistance to first-generation epidermal growth factor receptor inhibitors, FIIN-2 demonstrated significantly reduced potency with an half-maximal effective concentration of 1,773 nanomolar [1]. This poor activity against the gatekeeper T790M mutation in epidermal growth factor receptor contrasts sharply with FIIN-2's ability to overcome analogous gatekeeper mutations in fibroblast growth factor receptors.

The mechanistic basis for the differential inhibition lies in the distinct binding modes and covalent attachment sites between fibroblast growth factor receptors and epidermal growth factor receptor [1] [11]. While FIIN-2 forms strong covalent bonds with P-loop cysteines in fibroblast growth factor receptors (Cys488 in fibroblast growth factor receptor 1, Cys491 in fibroblast growth factor receptor 2, and Cys477 in fibroblast growth factor receptor 4), its interaction with epidermal growth factor receptor involves weaker, non-covalent binding mechanisms [1] [11].

Structural analysis revealed that FIIN-3, a closely related analog, can inhibit both epidermal growth factor receptor and fibroblast growth factor receptor covalently by targeting distinct cysteine residues due to conformational flexibility of its reactive acrylamide substituent [1] [11]. However, FIIN-2 lacks this dual targeting capability and exhibits much less affinity for epidermal growth factor receptor compared to its fibroblast growth factor receptor targets [1] [12].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Dates

2: Huang Z, Tan L, Wang H, Liu Y, Blais S, Deng J, Neubert TA, Gray NS, Li X, Mohammadi M. DFG-out mode of inhibition by an irreversible type-1 inhibitor capable of overcoming gate-keeper mutations in FGF receptors. ACS Chem Biol. 2015 Jan 16;10(1):299-309. doi: 10.1021/cb500674s. Epub 2014 Oct 27. PubMed PMID: 25317566; PubMed Central PMCID: PMC4301177.